Technical Whitepaper: Butyl 4-Bromobutanoate as a Bifunctional Synthon in Drug Discovery
Technical Whitepaper: Butyl 4-Bromobutanoate as a Bifunctional Synthon in Drug Discovery
Executive Summary
Butyl 4-bromobutanoate —specifically the tert-butyl isomer (CAS: 110661-91-1)—represents a critical class of bifunctional linkers in modern medicinal chemistry.[1] Unlike simple alkyl halides, this molecule possesses a "dual personality": it acts as a robust electrophile at the
This guide addresses the structural nuance often overlooked in general catalogs: the distinction between the generic n-butyl isomer (used in bulk polymerizations) and the tert-butyl isomer (essential for orthogonal protection strategies in peptide and peptidomimetic synthesis). The following protocols and data focus on the high-value tert-butyl 4-bromobutanoate variant, with comparative notes on the n-butyl analog where relevant.
Part 1: Physicochemical Profile[2][3]
The utility of tert-butyl 4-bromobutanoate lies in its lipophilicity and the specific stability profile of the tert-butyl ester, which resists nucleophilic attack better than methyl or ethyl esters but cleaves readily under acidic conditions (e.g., TFA).
Table 1: Comparative Chemical Specifications
| Property | tert-Butyl 4-bromobutanoate (Target) | n-Butyl 4-bromobutanoate (Generic) | Ethyl 4-bromobutanoate (Reference) |
| CAS Number | 110661-91-1 | 3540-75-8 | 2969-81-5 |
| Formula | C | C | C |
| Mol.[2][3][4][5][6][7][8][9][10] Weight | 223.11 g/mol | 223.11 g/mol | 195.05 g/mol |
| Physical State | Colorless to pale yellow liquid | Colorless liquid | Colorless liquid |
| Boiling Point | 72°C @ 0.68 mmHg | ~95-100°C @ 10 mmHg (est) | 80-82°C @ 10 mmHg |
| Density | 1.25 g/mL | ~1.28 g/mL | 1.363 g/mL |
| Solubility | DCM, THF, EtOAc (Hydrophobic) | DCM, THF | DCM, THF, Alcohols |
| Key Stability | Acid-labile (TFA cleavable) | Base-labile (Saponifiable) | Base-labile |
Critical Note on Isomers: Researchers must verify the CAS before procurement. The tert-butyl ester provides orthogonal protection (stable to base, cleaved by acid), whereas the n-butyl ester requires harsh basic hydrolysis (LiOH/NaOH) to reveal the acid, which may racemize sensitive chiral centers in complex drugs.
Part 2: Synthetic Routes & Production Protocol
The synthesis of tert-butyl 4-bromobutanoate requires specific conditions to prevent the elimination of the bromine (forming lactones) or premature cleavage of the acid-sensitive ester.
Protocol: Magnesium Sulfate-Mediated Esterification
Source Grounding: Adapted from optimized procedures for acid-sensitive esters (e.g., ChemicalBook Synthesis Data).
Rationale: Standard Fischer esterification (refluxing acid) often fails with tert-butanol due to steric hindrance and the tendency of t-BuOH to dehydrate to isobutylene. This protocol uses MgSO
Reagents:
-
tert-Butanol (5.0 eq)
-
Magnesium Sulfate (MgSO
, anhydrous, 4.0 eq) -
Sulfuric Acid (H
SO , conc., catalytic, 0.1 eq)[11] -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under N
atmosphere, dissolve 4-bromobutyric acid in anhydrous DCM (10 mL per gram of acid). -
Addition: Add anhydrous MgSO
followed by tert-butanol. The excess alcohol acts as both reactant and solvent modifier. -
Catalysis: Add concentrated H
SO dropwise. Caution: Exothermic. -
Reaction: Stir vigorously at Room Temperature (20-25°C) for 48 hours.
-
Why RT? Heating promotes the elimination of HBr to form
-butyrolactone or the elimination of the tert-butyl group.
-
-
Quenching: Slowly add saturated aqueous NaHCO
until pH is neutral (pH 7-8). This neutralizes the catalyst and prevents acid-catalyzed hydrolysis during workup. -
Extraction: Separate organic phase. Wash aqueous phase with DCM (2x). Combine organics.
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Isolation: Purify via silica gel chromatography (Eluent: 5-10% EtOAc in Hexanes).
Visualization: Synthesis Workflow
Figure 1: Kinetic control strategy for synthesizing tert-butyl 4-bromobutanoate without inducing lactonization.
Part 3: Reactivity & Mechanistic Insight
The molecule serves as a C4 Homologation Reagent . Its value in drug discovery stems from its ability to extend carbon chains by four units while terminating in a protected carboxylate.
The "Gamma-Halogen" Effect
The bromine atom is located at the
-
Cyclization Risk: Upon deprotection of the ester, the free acid can displace the bromine intramolecularly to form
-butyrolactone. This is a common side reaction if pH is not controlled. -
Pyrrolidine Synthesis: When reacted with primary amines, the amine first displaces the bromide (SN2), and subsequent heating or catalysis can force cyclization to form pyrrolidin-2-ones (lactams).
Divergent Synthesis Pathways
The tert-butyl group allows for Orthogonal Reactivity . You can modify the alkyl bromide end without touching the ester, or cleave the ester without touching the bromide (if done carefully).
Figure 2: Divergent synthetic utility showing orthogonal pathways for linker generation vs. heterocycle formation.
Part 4: Applications in Drug Discovery
Macrocyclic Peptide Synthesis
In the development of proteasome inhibitors and antimalarials, tert-butyl 4-bromobutanoate is used to install a four-carbon linker onto a peptide backbone (usually via a tyrosine phenol or lysine amine).
-
Mechanism: The bromine reacts with the nucleophilic side chain. The tert-butyl group is then removed with TFA, revealing a carboxylic acid that can be coupled to the N-terminus of the peptide, closing the ring (macrolactamization).
-
Advantage: The 4-carbon chain provides specific flexibility (entropic freedom) often required for the peptide to fold into its bioactive conformation.
PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths to bridge the E3 ligase and the target protein.
-
Usage: This reagent provides a "C4-Carboxyl" handle. The bromide end attaches to the ligand, and the carboxyl end (after deprotection) attaches to the E3 ligase binder (e.g., Thalidomide derivatives).
Part 5: Handling, Safety, and Stability
Stability Profile
-
Moisture Sensitivity: Low to Moderate. However, hydrolysis can occur over prolonged storage in humid conditions.
-
Light Sensitivity: Bromides can degrade (turn yellow/brown) upon UV exposure due to radical formation. Store in amber glass.
-
Storage: Refrigerate (2-8°C) under inert atmosphere (Argon/Nitrogen).
Safety Hazards (GHS Classification)
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
-
Lachrymator: Like many alkyl bromides and esters, this compound can induce tearing. All operations must be performed in a functioning fume hood.
References
-
Apollo Scientific. (2023).[5] Safety Data Sheet: tert-Butyl 4-bromobutanoate. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2757253, tert-Butyl 4-bromobutanoate. Retrieved from [7]
-
Tokyo Chemical Industry (TCI). (2024). Product Specification: tert-Butyl 4-Bromobutanoate (B6167).[12][7] Retrieved from
-
CymitQuimica. (2024).[6] Chemical Properties of CAS 110661-91-1. Retrieved from
-
Li, H., et al. (2023).[6] Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors. Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. 110661-91-1 Cas No. | tert-Butyl 4-bromobutanoate | Apollo [store.apolloscientific.co.uk]
- 2. CAS 110661-91-1: tert-Butyl 4-bromobutanoate | CymitQuimica [cymitquimica.com]
- 3. 110661-91-1|tert-Butyl 4-bromobutanoate|BLD Pharm [bldpharm.com]
- 4. Ethyl 4-bromobutyrate (CAS 2969-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 110661-91-1 Cas No. | tert-Butyl 4-bromobutanoate | Apollo [store.apolloscientific.co.uk]
- 6. diva-portal.org [diva-portal.org]
- 7. tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. tert-Butyl 4-Bromobutanoate | 110661-91-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
